
Vemurafenib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vemurafenib-d5 is a deuterated form of Vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is particularly significant in pharmacokinetic studies and drug metabolism research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vemurafenib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the deuterium atoms: This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis.
Coupling reactions: These are used to attach various functional groups to the core structure, including the chlorophenyl and difluorophenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity.
Use of deuterated solvents and reagents: To incorporate deuterium atoms efficiently.
Purification steps: Including crystallization and chromatography to obtain the final product with high deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized metabolites.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Melanoma Treatment
Vemurafenib-d5 is primarily applied in treating unresectable or metastatic melanoma with BRAF V600E mutations. Clinical trials have demonstrated significant efficacy:
- BRIM3 Study : This phase III trial compared vemurafenib to dacarbazine in patients with BRAF V600E mutation-positive melanoma. Results showed a median overall survival of 13.6 months for vemurafenib compared to 10.3 months for dacarbazine, with a higher response rate (47.4% vs. 5.5% for partial tumor shrinkage) .
- Long-term Efficacy : A study involving various advanced tumors indicated an objective response rate of 89.7% in hairy cell leukemia and notable responses in other cancers such as ovarian carcinoma and gliomas .
Pediatric Applications
The NCI-COG Pediatric MATCH trial evaluated vemurafenib in children with relapsed or refractory solid tumors harboring BRAF V600 mutations. Although the accrual rate was low (18%), one patient experienced a partial response after 15 cycles of treatment .
Combination Therapies
Research indicates that combining this compound with other agents may enhance its efficacy:
- Combination with MEK Inhibitors : Studies suggest that combining vemurafenib with MEK162 can improve outcomes in patients with advanced melanoma . This combination aims to overcome resistance mechanisms that can develop during treatment.
- Targeting Cholesterol Metabolism : Recent findings indicate that targeting cholesterol metabolism may enhance the effectiveness of vemurafenib in resistant melanoma cells, suggesting potential combination strategies .
Safety Profile
The safety profile of this compound appears consistent with that of its predecessor, vemurafenib. Common adverse events include:
- Grade 1/2 adverse events such as rash and fatigue.
- More severe events like acute kidney injury and hyperglycemia have been reported but are less frequent .
Efficacy Across Tumor Types
A comprehensive analysis of various studies indicates that this compound can be effective across multiple tumor types beyond melanoma:
Tumor Type | Objective Response Rate (%) | Median Progression-Free Survival (Months) |
---|---|---|
Hairy Cell Leukemia | 89.7 | Not specified |
Glioblastoma | 33.3 | Not specified |
Cholangiocarcinoma | 18.2 | Not specified |
Erdheim-Chester Disease | 80 | Not specified |
Ovarian Cancer | 50 | Not specified |
Sarcomas | 60 | Not specified |
This table illustrates the diverse applicability of this compound across different malignancies, highlighting its role as an agnostic oncogene therapy .
Cost-Effectiveness Analysis
A cost-utility analysis comparing treatment strategies for BRAF-mutated metastatic melanoma indicated that switching from vemurafenib to ipilimumab after initial response could be a viable strategy for extending patient survival .
Wirkmechanismus
Vemurafenib-d5 exerts its effects by inhibiting the BRAF V600E kinase, a mutated form of the BRAF protein that is involved in cell proliferation. By binding to the ATP-binding site of the mutant BRAF, this compound blocks the downstream signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in melanoma cells .
Vergleich Mit ähnlichen Verbindungen
Dabrafenib: Another BRAF inhibitor used in melanoma treatment.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.
Cobimetinib: Another MEK inhibitor used in combination therapies.
Comparison: Vemurafenib-d5 is unique due to its deuterium incorporation, which can enhance its metabolic stability and reduce the formation of toxic metabolites. Compared to other BRAF inhibitors like Dabrafenib, this compound may offer improved pharmacokinetic properties and a different side effect profile .
Eigenschaften
CAS-Nummer |
1365986-90-8 |
---|---|
Molekularformel |
C₂₃H₁₃D₅ClF₂N₃O₃S |
Molekulargewicht |
494.95 |
Synonyme |
N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5; PLX 4032-d5; RG 7204-d5; Ro 51-85426-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.